molecular formula C13H11N3O3 B12446137 3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone CAS No. 13838-18-1

3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone

Cat. No.: B12446137
CAS No.: 13838-18-1
M. Wt: 257.24 g/mol
InChI Key: FDFDWHTXHDGTDI-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is formed by the condensation reaction between 3,4-dihydroxybenzaldehyde and isonicotinic acid hydrazide. It is recognized for its ability to form complexes with metal ions, making it useful in analytical chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and isonicotinic acid hydrazide. The reaction is usually carried out in methanol as a solvent. The reaction conditions include:

    Reactants: 3,4-dihydroxybenzaldehyde and isonicotinic acid hydrazide.

    Solvent: Methanol.

    Temperature: Room temperature or slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of metal-dependent enzymes or interfere with metal ion transport in biological systems. The compound’s hydroxyl groups also allow it to participate in redox reactions, potentially affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone is unique due to its specific hydroxyl group positions, which influence its reactivity and ability to form stable metal complexes. This makes it particularly useful in analytical chemistry for the determination of specific metal ions .

Properties

CAS No.

13838-18-1

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-[(3,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-11-2-1-9(7-12(11)18)8-15-16-13(19)10-3-5-14-6-4-10/h1-8,17-18H,(H,16,19)

InChI Key

FDFDWHTXHDGTDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)O)O

Origin of Product

United States

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